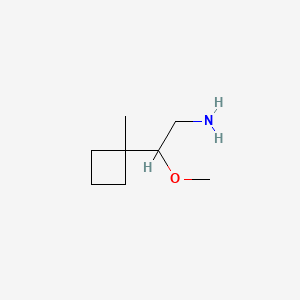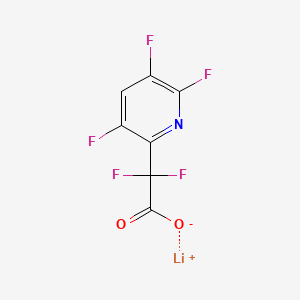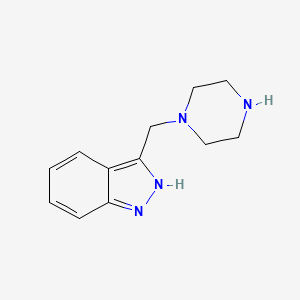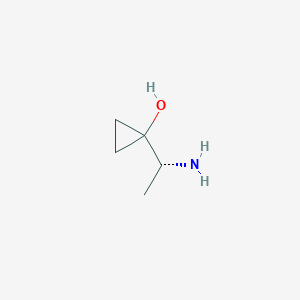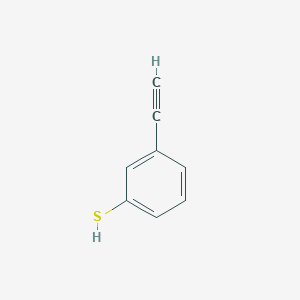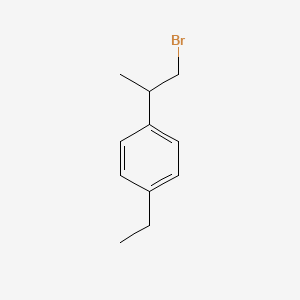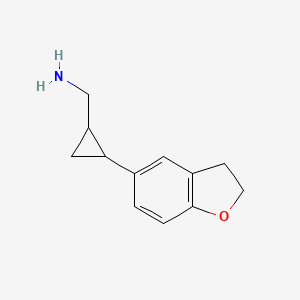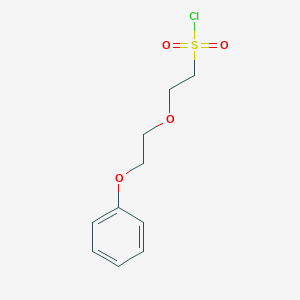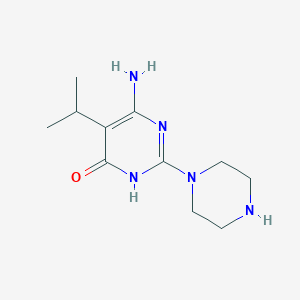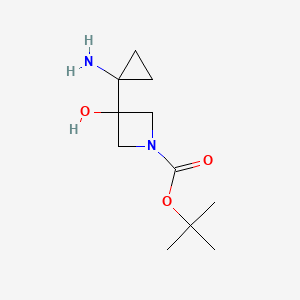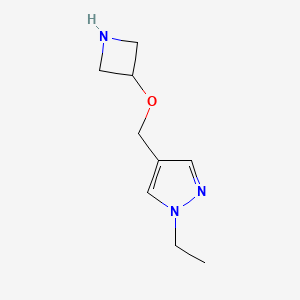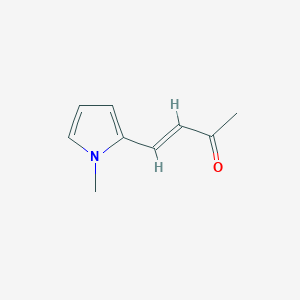
4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by a pyrrole ring substituted with a methyl group at the 1-position and a butenone side chain at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one typically involves the reaction of 1-methylpyrrole with suitable reagents to introduce the butenone side chain. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by the addition of an appropriate aldehyde or ketone to form the desired product. The reaction is usually carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including the use of catalysts and solvents, is crucial to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the butenone side chain to a saturated ketone or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 4-(1-Methyl-1h-pyrrol-2-yl)butan-2-one.
Applications De Recherche Scientifique
4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its ability to form stable complexes with metal ions also plays a role in its biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylpyrrole: Similar structure but with an acetyl group instead of the butenone side chain.
1-Methyl-2-pyrrolecarboxaldehyde: Contains a formyl group at the 2-position instead of the butenone side chain.
4-(1-Methyl-1h-pyrrol-2-yl)butan-2-one: A reduced form of the target compound with a saturated side chain.
Uniqueness
4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one is unique due to its specific substitution pattern and the presence of the butenone side chain
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(E)-4-(1-methylpyrrol-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C9H11NO/c1-8(11)5-6-9-4-3-7-10(9)2/h3-7H,1-2H3/b6-5+ |
Clé InChI |
PUJATMYWGPUBQG-AATRIKPKSA-N |
SMILES isomérique |
CC(=O)/C=C/C1=CC=CN1C |
SMILES canonique |
CC(=O)C=CC1=CC=CN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


